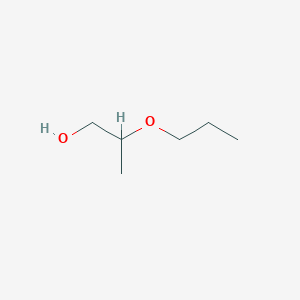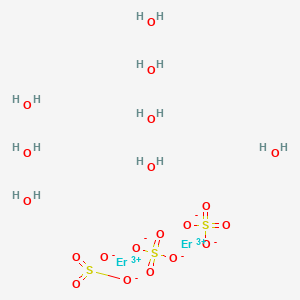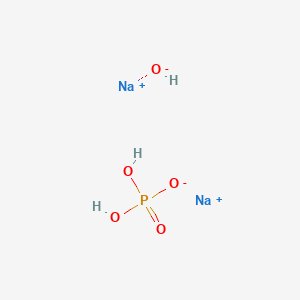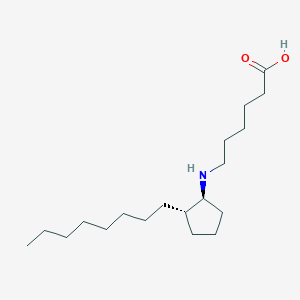
7-Azaprostanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azaprostanoic acid is a chemical compound that belongs to the family of prostaglandins. It is a synthetic analogue of prostaglandin E1 and has been widely used in scientific research due to its potential therapeutic applications. The compound has been found to exhibit several biochemical and physiological effects, which have made it a subject of interest in the field of medicine and pharmacology.
Mecanismo De Acción
The mechanism of action of 7-Azaprostanoic acid involves the activation of the prostaglandin E1 receptor. The compound binds to the receptor, which leads to the activation of several signaling pathways. These pathways result in the production of cyclic AMP, which is involved in several cellular processes, including vasodilation and inhibition of platelet aggregation.
Efectos Bioquímicos Y Fisiológicos
7-Azaprostanoic acid has been found to exhibit several biochemical and physiological effects. The compound has been found to have a vasodilatory effect, which makes it useful in the treatment of cardiovascular diseases. It has also been found to inhibit platelet aggregation, which makes it useful in the prevention of blood clots. Additionally, the compound has been found to exhibit anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-Azaprostanoic acid in lab experiments include its potential therapeutic applications and its ability to exhibit several biochemical and physiological effects. However, the limitations of using the compound include its high cost and the potential for side effects.
Direcciones Futuras
There are several future directions for research on 7-Azaprostanoic acid. One potential direction is the development of new synthetic routes for the compound, which could make it more cost-effective. Another potential direction is the investigation of the compound's potential therapeutic applications in the treatment of cardiovascular diseases, cancer, and other conditions. Additionally, future research could focus on the development of new analogues of the compound with improved pharmacological properties.
Conclusion
In conclusion, 7-Azaprostanoic acid is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. The compound has been found to exhibit several biochemical and physiological effects, which have made it a subject of interest in the field of medicine and pharmacology. The compound's mechanism of action involves the activation of the prostaglandin E1 receptor, which leads to the activation of several signaling pathways. While the compound has several advantages for lab experiments, including its potential therapeutic applications, it also has limitations, including its high cost and potential for side effects. There are several future directions for research on the compound, including the development of new synthetic routes and investigation of its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 7-Azaprostanoic acid involves several steps, starting with the reaction of methyl acrylate with 1,3-dithiane in the presence of a base. The product is then treated with hydrogen peroxide and sodium hydroxide to form the corresponding aldehyde. The aldehyde is then reacted with nitromethane to form the nitroalkene, which is reduced using hydrogen gas and a palladium catalyst to form the desired compound.
Aplicaciones Científicas De Investigación
7-Azaprostanoic acid has been used in several scientific research studies due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-platelet effects. It has also been found to have a vasodilatory effect, which makes it useful in the treatment of cardiovascular diseases.
Propiedades
Número CAS |
127229-00-9 |
|---|---|
Nombre del producto |
7-Azaprostanoic acid |
Fórmula molecular |
C19H37NO2 |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
6-[[(1S,2S)-2-octylcyclopentyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H37NO2/c1-2-3-4-5-6-8-12-17-13-11-14-18(17)20-16-10-7-9-15-19(21)22/h17-18,20H,2-16H2,1H3,(H,21,22)/t17-,18-/m0/s1 |
Clave InChI |
LDSBMPQRBGVMMF-ROUUACIJSA-N |
SMILES isomérico |
CCCCCCCC[C@H]1CCC[C@@H]1NCCCCCC(=O)O |
SMILES |
CCCCCCCCC1CCCC1NCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCC1CCCC1NCCCCCC(=O)O |
Otros números CAS |
127229-00-9 |
Sinónimos |
7-azaprostanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



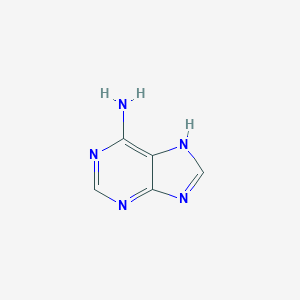
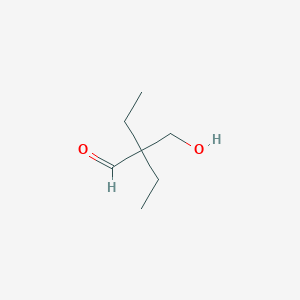
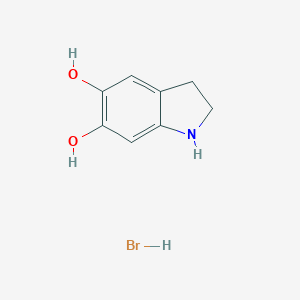
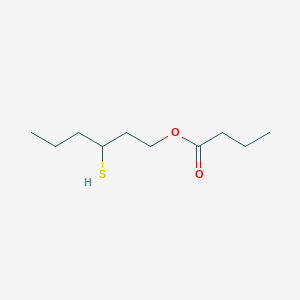
![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)
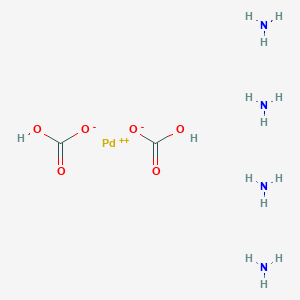
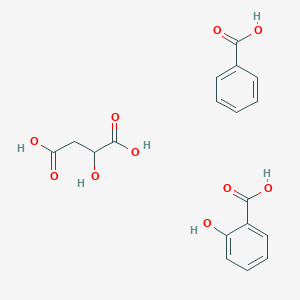
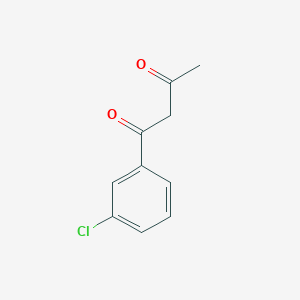
![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)
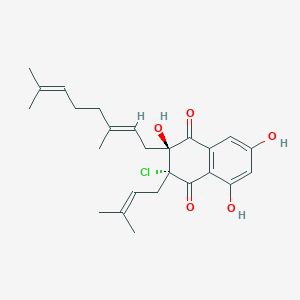
![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)
